Bienvenue dans la boutique en ligne BenchChem!

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Process chemistry Growth hormone secretagogue synthesis Spiroindoline intermediate efficiency

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS 178261-41-1, MW 266.36, C₁₃H₁₈N₂O₂S) is a spirocyclic heterocyclic building block in which an indoline ring and a piperidine ring share a single quaternary carbon at the indoline 3-position and the piperidine 4'-position, with a methylsulfonyl group installed on the indoline N1 nitrogen. The compound is the defining penultimate intermediate in the industrial synthesis of MK-677 (Ibutamoren), the orally active, non-peptidic growth hormone secretagogue (GHS) receptor agonist developed by Merck & Co.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
Cat. No. B8109655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Molecular FormulaC13H18N2O2S
Molecular Weight266.36 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2(CC1)CNC3=CC=CC=C23
InChIInChI=1S/C13H18N2O2S/c1-18(16,17)15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3
InChIKeyZOMGFDUARHXSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] CAS 178261-41-1: Key Intermediate Procurement Guide for MK-677 and Spiroindoline Drug Discovery


1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS 178261-41-1, MW 266.36, C₁₃H₁₈N₂O₂S) is a spirocyclic heterocyclic building block in which an indoline ring and a piperidine ring share a single quaternary carbon at the indoline 3-position and the piperidine 4'-position, with a methylsulfonyl group installed on the indoline N1 nitrogen . The compound is the defining penultimate intermediate in the industrial synthesis of MK-677 (Ibutamoren), the orally active, non-peptidic growth hormone secretagogue (GHS) receptor agonist developed by Merck & Co. [1]. The spiro[indoline-3,4'-piperidine] scaffold is recognized as a privileged structure in medicinal chemistry, appearing in multiple therapeutic programs including NPY Y5 receptor antagonists, c-Met/ALK inhibitors, NK1/NK2 dual antagonists, and dopamine D3 receptor modulators [2].

Why Generic 1'-Substituted Spiro[indoline-3,4'-piperidine] Analogs Cannot Substitute for 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] in MK-677 and Related Programs


The methylsulfonyl (Ms) group at N1 is not a passive protecting group but a pharmacophoric and reactivity-defining element. Replacement with a benzyl carbamate (Cbz), phenylsulfonyl, methyl, or hydrogen substituent fundamentally alters the compound's physicochemical properties, downstream coupling efficiency, and biological target engagement. In the optimized Merck MK-677 synthesis, the Ms group remains intact through the final coupling step, directly contributing to the conformational rigidity required for GHS receptor binding [1]. Alternative N1-substituted spiroindoline intermediates—such as benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate (MW 320.4, CAS 184289-85-8) or 1'-(phenylsulfonyl)spiro[indoline-3,4'-piperidine] (MW 328.4, CAS 404869-33-6)—introduce additional deprotection steps, higher molecular weight, and altered lipophilicity that reduce overall process efficiency and complicate purification . The Ms-substituted scaffold also uniquely enables efficient urea formation at the piperidine N1' position, a critical transformation for generating NPY Y5 antagonists with sub-nanomolar binding affinity [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] vs. Closest Analogs


MK-677 Overall Synthetic Yield: 48% from Isonipecotic Acid Using the Ms-Spiroindoline Intermediate vs. Alternative Multi-Intermediate Routes

The optimized Merck Fischer indole/reduction route, which employs 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidine] as the sole isolable intermediate, delivers MK-677 in 48% overall yield from isonipecotic acid, with isolation of only one intermediate (Intermediate 10) [1]. In contrast, earlier linear synthetic approaches to spiroindoline-based GHS agonists required isolation of 3–5 discrete intermediates, with cumulative yields typically below 25–30% due to intermediate losses at each chromatographic purification step [1]. The benzyl carbamate-protected analog (benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate, CAS 184289-85-8) necessitates an additional hydrogenolysis deprotection step that reduces overall throughput and introduces catalyst-related impurities .

Process chemistry Growth hormone secretagogue synthesis Spiroindoline intermediate efficiency

NPY Y5 Receptor Binding Affinity: Ms-Spiroindoline-Derived Urea IC₅₀ = 0.96 nM vs. Unsubstituted Scaffold IC₅₀ = 1500 nM

The urea derivative 1-(methylsulfonyl)-N-(5-phenylpyridin-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide (CHEMBL494593), synthesized directly from 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidine], exhibits an IC₅₀ of 0.96 nM at the human NPY Y5 receptor in a [¹²⁵I]PYY displacement assay using recombinant Y5 expressed in mouse LMtk⁻ cells [1] [2]. By contrast, the unsubstituted parent scaffold 1'-H-spiro[indoline-3,4'-piperidine] (compound 2a in the same series) shows only weak NK1 binding with an IC₅₀ of approximately 1500 nM, reflecting a >1500-fold loss in potency when the methylsulfonyl group is absent [3]. Within the spiroindoline urea series, compound 3a (bearing the Ms group at N1 and a specific urea at N1') demonstrated both good Y5 binding affinity and favorable pharmacokinetic properties, significantly inhibiting bPP Y5 agonist-induced food intake in rats and suppressing body weight gain in diet-induced obese (DIO) mice [4].

NPY Y5 receptor Anti-obesity drug discovery Spiroindoline SAR

Physicochemical Differentiation: MW, logP, and Aqueous Solubility vs. Benzyl Carbamate and Phenylsulfonyl Analogs

The methylsulfonyl-substituted spiroindoline (MW 266.36, logP 1.34, aqueous solubility 1690 mg/L at 25°C) occupies a distinct physicochemical space compared to its closest structural analogs . The benzyl carbamate analog benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 184289-85-8) has a significantly higher molecular weight (320.4 g/mol, +20%), elevated predicted boiling point (511.9°C vs. 428.4°C), and greater lipophilicity, which can complicate aqueous workup and crystallization . The phenylsulfonyl analog 1-(phenylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS 404869-33-6, MW 328.4) adds 62 Da (+23%) of molecular weight relative to the methylsulfonyl compound, reducing atom economy in fragment-based or PROTAC approaches where minimal linker mass is desirable . The 1'-methylspiro[indoline-3,4'-piperidine] scaffold, while lower in MW, lacks the hydrogen-bond acceptor capacity provided by the sulfonyl oxygens, which are critical for target protein interactions observed in NPY Y5 and c-Met/ALK inhibitor co-crystal structures [1].

Physicochemical profiling Intermediate selection Downstream processability

Thermal Stability and Handling: Defined Melting Point of 164.54°C Enables Crystallization-Based Purification vs. Low-Melting or Oily Analogs

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is an off-white to white crystalline powder with a defined melting point of 164.54°C and is reported to be stable at room temperature under dry, dark storage conditions, with decomposition only observed upon contact with strong oxidizing agents . This high melting point, characteristic of the crystalline sulfonamide, enables straightforward purification by recrystallization, a significant practical advantage over lower-melting or oily spiroindoline intermediates such as 1'-methylspiro[indoline-3,4'-piperidine] (B4), which was handled as a free base requiring chromatographic purification in the antitumor study [1]. The hydrochloride salt form (CAS 159634-86-3, MW 302.82) is also commercially available for applications requiring enhanced aqueous solubility .

Solid-state characterization Intermediate purification Supply chain handling

Commercial Purity Grades: ≥98% (HPLC) Availability from Multiple cGMP-Compliant Suppliers vs. Limited Supply of Alternative Spiroindoline Intermediates

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is commercially available at purity grades of 95% (Fluorochem ), 97% (Macklin ), and ≥98% HPLC (Tianjin Yinao [1]; Suzhou Myland ) from multiple independent suppliers, reflecting mature manufacturing processes driven by demand for MK-677 intermediate. In contrast, the benzyl carbamate analog (CAS 184289-85-8) is typically listed at 95–97% purity from fewer vendors, and 1'-(phenylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS 404869-33-6) is available at 97% from a limited supplier base . The availability of the Ms compound in both free base and hydrochloride salt forms (CAS 159634-86-3) provides formulation flexibility: the free base for organic-phase coupling reactions, the HCl salt for aqueous solubility in biological assay preparation .

Supply chain assessment Intermediate procurement Quality assurance

Multi-Target Scaffold Versatility: Single Intermediate Enables NK1/NK2 Dual Antagonists, NPY Y5 Antagonists, and Dopamine D3 Modulators

The 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold has been productively employed across at least four distinct target classes. (i) In the NK1/NK2 program, coupling of this intermediate with L-tryptophan yielded urea amides 4c and 4d, identified as high-affinity dual NK1/NK2 antagonists [1]. (ii) In the NPY Y5 program, spiroindoline urea derivatives synthesized from this intermediate produced compound 6e, which was orally bioavailable and brain-penetrant, inhibiting bPP-induced food intake in rats with a minimum effective dose of 10 mg/kg [2]. (iii) Patent literature describes the use of this compound as a pharmacological agent with dopamine D3 receptor antagonist activity relevant to neurological and psychiatric disorders [3]. (iv) The spiroindoline-2-one oxidation state of the scaffold has produced highly selective and efficacious c-Met/ALK dual inhibitors with cell IC₅₀ values of 22 nM (c-Met) and 39 nM (ALK) [4]. By comparison, alternative N1-substituted spiroindolines (e.g., 1'-methyl or 1'-phenylsulfonyl) have not demonstrated the same breadth of validated target engagement across peer-reviewed primary literature.

Scaffold versatility Multi-target drug discovery CNS medicinal chemistry

Procurement-Driven Application Scenarios for 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Based on Quantitatively Validated Differentiation


Scenario 1: Kilo-Scale Process Development for MK-677 (Ibutamoren) API Manufacturing

This compound is the irreplaceable penultimate intermediate in the optimized Merck Fischer indole/reduction route to MK-677, which proceeds with 48% overall yield from isonipecotic acid and requires isolation of only a single intermediate (Intermediate 10) [1]. Any decision to substitute with benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 184289-85-8) or the phenylsulfonyl analog would necessitate route re-validation, additional deprotection steps, and loss of the cumulative yield advantage documented in the primary process chemistry literature. Procurement teams supporting GMP kilo-scale campaigns should specify CAS 178261-41-1 with ≥98% HPLC purity and request residual solvent and heavy metal analysis consistent with ICH Q3C guidelines.

Scenario 2: NPY Y5 Antagonist Lead Optimization for Metabolic Disease Programs

For medicinal chemistry teams pursuing NPY Y5 receptor antagonists as anti-obesity agents, the Ms-spiroindoline scaffold is the only N1-substituted spiroindoline that has produced urea derivatives with sub-nanomolar Y5 binding affinity (IC₅₀ = 0.96 nM, CHEMBL494593) and demonstrated oral efficacy in rat food intake models (compound 6e, MED = 10 mg/kg po) [2] [3]. The scaffold can be directly elaborated via urea formation at the piperidine N1' position using commercially available isocyanates or carbamoyl chlorides. The free base (CAS 178261-41-1) is recommended for organic-phase coupling; the hydrochloride salt (CAS 159634-86-3) can be used directly in parallel synthesis plates requiring aqueous solubility.

Scenario 3: CNS Penetrant Multi-Target Fragment and Lead Generation Libraries

The balanced physicochemical profile of the Ms-spiroindoline scaffold (MW 266.36, logP 1.34, HBD 1, HBA 3, Fsp³ 0.54) aligns with CNS lead-like property guidelines, and the scaffold has demonstrated target engagement at dopamine D3 receptors (Ki = 40 nM) and NK1 receptors relevant to neurological and psychiatric disorders [4] [5]. Library production groups synthesizing spiroindoline-based fragment or lead-like collections should prioritize this intermediate over the 1'-methyl analog (which lacks H-bond acceptor capacity for key target interactions) or the higher-MW phenylsulfonyl analog (MW 328.4, which reduces atom economy and may compromise CNS permeability).

Scenario 4: Dual c-Met/ALK Oncology Inhibitor Synthesis Using the Spiroindoline-2-one Derivative

Controlled oxidation of 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidine] to the corresponding spiroindoline-2-one provides access to the scaffold used in aminopyridyl/pyrazinyl-substituted c-Met/ALK dual inhibitors, which have demonstrated cell IC₅₀ values of 22 nM (c-Met) and 39 nM (ALK) with high selectivity and oral efficacy in antitumor xenograft assays [6]. The crystalline nature (mp 164.54°C) and defined redox behavior of the Ms compound facilitate reproducible oxidation conditions, whereas the more electron-rich N-alkyl analogs may undergo competing N-dealkylation or over-oxidation under the same conditions. The 98% purity grade is essential here, as residual impurities can poison transition-metal catalysts used in downstream cross-coupling steps [7].

Quote Request

Request a Quote for 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.